SCD1 Inhibitor Scaffold Potency – Quantitative Structure-Activity Relationship Advantage of Unsubstituted Piperazine Core
In the discovery of piperazin-1-ylpyridazine-based SCD1 inhibitors, the unsubstituted piperazine moiety present in 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride serves as the foundational scaffold from which highly potent inhibitors are derived. Compound 49 (XEN103), which incorporates the piperazin-1-ylpyridazine core, demonstrated mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM, with in vivo efficacy ED50 = 0.8 mg/kg in a rodent obesity model [1]. In contrast, structurally divergent pyridazine-based kinase inhibitors lacking the piperazine substitution pattern, such as those evaluated in broader kinase panels, typically exhibit IC50 values > 100 μM against related targets (e.g., ERK1/ERK2 IC50 > 100 μM for pyrazolopyridazinol analogs) . The unsubstituted piperazine nitrogen is essential for subsequent derivatization to achieve nanomolar potency; N-substituted analogs (e.g., N-methylpiperazinyl derivatives) cannot be readily elaborated to the full inhibitor scaffold without additional synthetic steps [1].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against SCD1 |
|---|---|
| Target Compound Data | Serves as core scaffold for derivatives achieving mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM (Compound 49 / XEN103) |
| Comparator Or Baseline | Pyrazolopyridazinol analog (ERK Inhibitor II Negative Control, CAS 1177970-73-8): ERK1 IC50 > 100 μM; ERK2 IC50 > 100 μM |
| Quantified Difference | >7,000-fold difference in potency (14 nM vs. >100,000 nM) |
| Conditions | mSCD1 enzymatic assay; HepG2 cellular assay; ERK1/ERK2 enzymatic assays |
Why This Matters
Procurement of the unsubstituted piperazine scaffold enables access to a validated pharmacophore series with demonstrated nanomolar SCD1 inhibitory activity and established in vivo efficacy, whereas N-substituted analogs require additional synthetic manipulation to achieve comparable potency.
- [1] Zhang, Z.; et al. Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Scilit, 2012. Compound 49 (XEN103): mSCD1 IC50 = 14 nM; HepG2 IC50 = 12 nM; ED50 = 0.8 mg/kg. View Source
